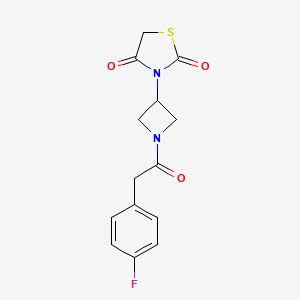
3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione, also known as FABAC, is a chemical compound that has been extensively studied for its potential therapeutic applications. FABAC belongs to the class of thiazolidinedione derivatives, which are known for their antidiabetic and anti-inflammatory properties.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Thiazolidine-2,4-dione derivatives, including those incorporating azetidinone structures, have shown promise in antimicrobial and antifungal applications. Some derivatives have demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity against Candida albicans, highlighting their potential in developing novel antimicrobial agents (Alhameed et al., 2019). Moreover, certain thiazolidine-2,4-dione derivatives have shown significant antibacterial activity, particularly against Gram-positive bacterial strains, indicating their potential utility in addressing bacterial infections resistant to conventional antibiotics (Trotsko et al., 2018).
Anticancer Applications
The compound and its derivatives have been explored for their anticancer properties. For instance, azetidinone and thiazolidinone analogues based on a 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole moiety have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, revealing that certain derivatives exhibit remarkable activity against lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines (Hussein et al., 2020). This suggests the potential of these derivatives as novel anticancer agents.
Antimalarial Applications
Research has also ventured into the antimalarial potential of thiazolidine-2,4-dione derivatives. Novel hybrid molecules combining quinazolin-2,4-dione analogs with azetidinone and thiazolidine scaffolds have been synthesized and analyzed for their binding affinity against Plasmodium falciparum Dihydroorotate dehydrogenase, a key enzyme in the Plasmodium falciparum lifecycle. This study identified compounds with high binding affinity, indicating a promising direction for developing new antimalarial treatments (Abdelmonsef et al., 2020).
Mécanisme D'action
Target of Action
It is known that thiazolidine motifs, which are present in this compound, are intriguing heterocyclic five-membered moieties found in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations due to the presence of sulfur, which enhances their pharmacological properties .
Mode of Action
Compounds containing the indole nucleus, which is a part of this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This helps in developing new useful derivatives .
Biochemical Pathways
It is known that thiazolidine derivatives show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
It is known that indole derivatives possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may have diverse effects at the molecular and cellular level.
Action Environment
It is known that the synthesis of thiazolidine and its derivatives, along with their pharmacological activity, includes advantages of green synthesis, atom economy, cleaner reaction profile, and catalyst recovery . This suggests that environmental factors may play a role in the synthesis and action of this compound.
Propriétés
IUPAC Name |
3-[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c15-10-3-1-9(2-4-10)5-12(18)16-6-11(7-16)17-13(19)8-21-14(17)20/h1-4,11H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOIAGRDLUULGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)F)N3C(=O)CSC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2369429.png)
![2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione](/img/structure/B2369430.png)
![4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2369433.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2369436.png)
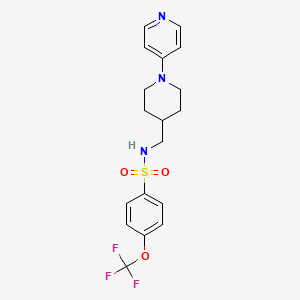
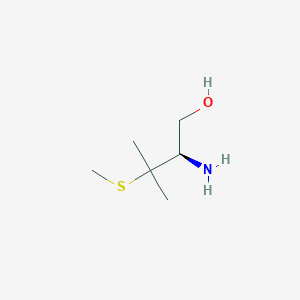
![4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2369441.png)
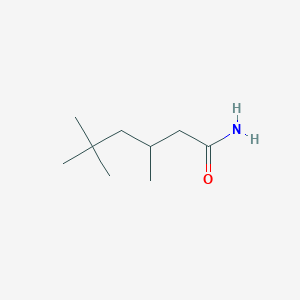
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2369445.png)
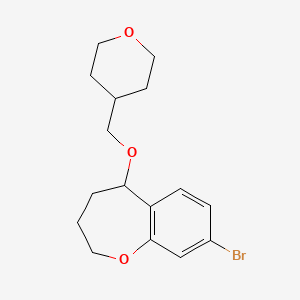
![2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2369447.png)
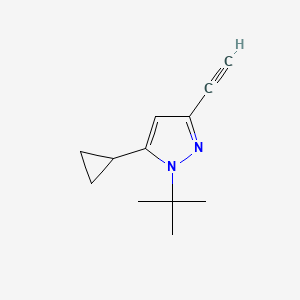
![Ethyl 2-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetyl]oxybenzoate](/img/structure/B2369449.png)